GPR55 Receptor Affinity vs. Class Baseline
1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1) demonstrates measurable affinity for the human GPR55 receptor with a reported pEC50 value of 5.42 (corresponding to EC50 ≈ 3.8 µM) in ChEMBL-curated bioactivity data [1]. The GPR55 receptor, a Class A GPCR involved in inflammation, neuropathic pain, and bone physiology, represents an emerging pharmacological target distinct from classical cannabinoid receptors CB1 and CB2 [1]. This affinity profile differentiates the compound from the parent molecule trans-anethole, which lacks the diol moiety and consequently possesses altered hydrogen-bonding capacity and receptor interaction potential .
Reported GPR55 target engagement context
Data to verify: ChEMBL-curated; no independent replication cited
| Evidence Dimension | GPR55 receptor binding affinity (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 5.42 (EC50 ≈ 3.8 µM) |
| Comparator Or Baseline | trans-Anethole (parent compound without diol moiety): no GPR55 activity data reported; structurally distinct hydrogen-bonding capacity (0 H-bond donors vs. 2 for target compound) |
| Quantified Difference | Qualitative functional difference: introduction of 1,2-diol moiety confers GPR55 receptor interaction capability not observed with parent alkene |
| Conditions | ChEMBL database-curated bioactivity; human GPR55 receptor |
Why This Matters
For researchers investigating GPR55-mediated pathways, this compound provides a structurally defined phenylpropane-diol scaffold with quantifiable target engagement, whereas the parent anethole lacks this specific receptor interaction profile.
- [1] Biased Signaling Atlas. Ligand entry for 1-(4-Methoxyphenyl)propane-1,2-diol (ChEMBL). GPR55 pEC50 = 5.42. View Source
